

## (R)-Chol-TPP: A Technical Guide to Solubility and Physicochemical Parameters

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For Researchers, Scientists, and Drug Development Professionals

(R)-Cholesteryl (triphenylphosphonium) ether bromide, or **(R)-Chol-TPP**, represents a significant advancement in mitochondria-targeted therapeutics. By conjugating the lipophilic cation triphenylphosphonium (TPP) to a cholesterol moiety, this compound is engineered for preferential accumulation within the mitochondria, driven by the organelle's negative membrane potential. This targeted delivery holds immense promise for the treatment of various pathologies linked to mitochondrial dysfunction.

This technical guide provides a comprehensive overview of the solubility and key physicochemical parameters of **(R)-Chol-TPP**. While direct experimental data for this specific conjugate is not extensively available in public literature, this document outlines the expected properties based on the characteristics of its constituent parts—cholesterol and the TPP cation—and details the established experimental protocols for their determination.

#### **Core Physicochemical Parameters**

The effective delivery and therapeutic action of **(R)-Chol-TPP** are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

#### **Data Presentation**



#### Foundational & Exploratory

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Due to the limited availability of specific experimental values for **(R)-Chol-TPP**, the following table provides expected ranges and characteristics based on analogous cholesterol derivatives and TPP-containing compounds. Researchers are strongly encouraged to determine these values empirically for their specific preparations.



Physicochemical Parameter	Expected Value/Characteristic	Rationale & Significance
Molecular Formula	C45H68BrP	Based on the structure of cholesterol and triphenylphosphonium bromide.
Molecular Weight	~728.9 g/mol	Influences diffusion and transport across biological membranes.
Solubility		
- Aqueous Solubility	Very Low	The large, hydrophobic cholesterol backbone significantly limits water solubility.
- Organic Solvent Solubility	Soluble in alcohols (e.g., methanol, ethanol), DMSO, DMF	The lipophilic nature of the cholesterol and TPP cation promotes solubility in organic solvents.[1][2]
Lipophilicity (LogP)	High (Expected > 5)	The octanol-water partition coefficient (LogP) is anticipated to be high due to the extensive hydrocarbon structure of cholesterol and the lipophilic nature of the TPP cation. This high lipophilicity is crucial for crossing the plasma membrane to reach the mitochondria.
рКа	Not Applicable (Quaternary Amine)	As a quaternary phosphonium salt, the TPP moiety is permanently positively charged and does not have a pKa in the physiological pH range.  This permanent charge is



		essential for its mitochondrial targeting.
Stability		
- In Physiological Buffers	Moderate to High	Expected to be relatively stable in physiological buffers.  Potential for ester hydrolysis if a linker is present.
- Photostability	To be determined	Susceptibility to degradation upon exposure to light should be evaluated as per ICH guidelines.
- Temperature Stability	To be determined	Thermal stability is critical for formulation and storage.

#### **Experimental Protocols**

Accurate determination of the physicochemical parameters of **(R)-Chol-TPP** is paramount for preclinical development. The following are detailed methodologies for key experiments.

#### **Solubility Determination (Shake-Flask Method)**

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

#### Methodology:

- Preparation: Add an excess amount of **(R)-Chol-TPP** to a series of vials containing the test solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol).
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.



- Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the
  concentration of (R)-Chol-TPP using a validated analytical method, such as HighPerformance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
  [5][6][7][8]

#### **Lipophilicity (LogP) Determination by HPLC**

Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values.[9]

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. By using a series of reference compounds with known LogP values, the LogP of the test compound can be determined.

#### Methodology:

- System Preparation: Use a C18 or C8 reversed-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
- Calibration: Inject a series of standard compounds with a range of known LogP values that bracket the expected LogP of (R)-Chol-TPP.
- Sample Analysis: Dissolve (R)-Chol-TPP in a suitable solvent and inject it into the HPLC system.
- Data Analysis: Determine the retention factor (k) for each standard and **(R)-Chol-TPP**. Plot log(k) versus the known LogP values of the standards to generate a calibration curve. Use the log(k) of **(R)-Chol-TPP** to calculate its LogP from the calibration curve.

#### **Stability Testing**

Stability studies are essential to determine the shelf-life and appropriate storage conditions for **(R)-Chol-TPP**. These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]



Principle: The compound is subjected to various environmental conditions (e.g., temperature, humidity, light) over a defined period. The degradation of the compound and the formation of any impurities are monitored over time.

#### Methodology:

- Batch Selection: Use at least three representative batches of (R)-Chol-TPP for the stability studies.
- Storage Conditions: Store the samples in controlled environment chambers under various conditions as recommended by ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH). Photostability testing should also be performed.
- Testing Intervals: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
- Analytical Methods: Use a validated, stability-indicating HPLC method to assay the potency
  of (R)-Chol-TPP and to detect and quantify any degradation products. Other parameters
  such as appearance, and moisture content should also be evaluated.

# Visualizations: Signaling Pathways and Experimental Workflows Mitochondrial Cholesterol Trafficking and Metabolism

Mitochondria play a crucial role in cholesterol metabolism, converting it into essential molecules like steroid hormones and bile acids. The delivery of cholesterol to the inner mitochondrial membrane is a tightly regulated process involving several key proteins. **(R)-Chol-TPP** is designed to leverage the mitochondrial membrane potential to bypass some of these transport mechanisms and deliver cholesterol directly to the mitochondrial matrix.



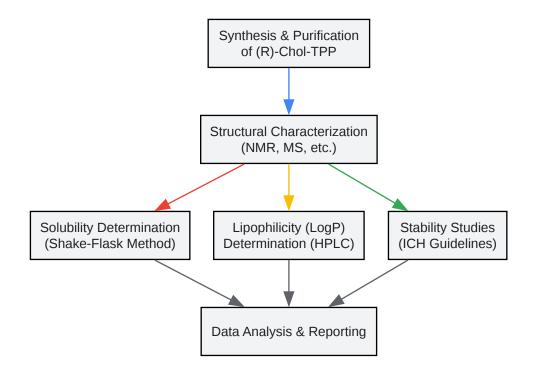


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Caption: Mitochondrial cholesterol transport and the proposed uptake pathway for **(R)-Chol-TPP**.

### General Experimental Workflow for Physicochemical Characterization

The systematic characterization of a new chemical entity like **(R)-Chol-TPP** involves a logical sequence of experiments to determine its fundamental properties.



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